molecular formula C11H15NO3 B2966084 Methyl 3-[(4-Methoxyphenyl)amino]propanoate CAS No. 42313-52-0

Methyl 3-[(4-Methoxyphenyl)amino]propanoate

Cat. No. B2966084
CAS RN: 42313-52-0
M. Wt: 209.245
InChI Key: RHVWXNYKTFBAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is a chemical compound that is related to “Methyl 3-(4-hydroxyphenyl)propionate” and "Methyl 3-aminopropionate hydrochloride" . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of “Methyl 3-[(4-Methoxyphenyl)amino]propanoate” involves esterification of Β-Alanine . It is used as an intermediate in the synthesis of Trichostatin A and Trapoxin B, which are histone deacetylase inhibitors .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-Methoxyphenyl)amino]propanoate” can be represented by the linear formula: H3COC6H4CH2CH2CO2CH3 . The compound has a molecular weight of 194.23 .


Chemical Reactions Analysis

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is involved in various chemical reactions. For instance, it can be used in the synthesis of bidentate pyridine-acid ligand . It also plays a role in the phenylpropanoid metabolism pathway .


Physical And Chemical Properties Analysis

“Methyl 3-[(4-Methoxyphenyl)amino]propanoate” is a solid substance with a boiling point of 120 °C and a melting point of 37-41 °C . It has a density of 1.144±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Intermediate

Methyl 3-[(4-Methoxyphenyl)amino]propanoate serves as an intermediate in the synthesis of pharmaceuticals. It’s particularly useful in creating secondary amines, which are foundational structures in many drugs, including antidepressants like clomipramine and desipramine, as well as analgesics such as codeine and morphine .

Azo Dye Synthesis

This compound is a starting material for the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are used extensively in textile dyeing and printing. The methoxy group in the compound can influence the color properties of the synthesized dye .

Agrochemical Manufacturing

In the agrochemical industry, methyl N-(4-methoxyphenyl)-beta-alaninate is used to create compounds that serve as pesticides or herbicides. Its role in forming stable compounds that can resist degradation in various environmental conditions makes it valuable .

Organic Synthesis Research

Researchers utilize this compound in organic synthesis, exploring new reactions and pathways. It’s particularly useful in studies involving the formation of carbon-nitrogen bonds, which are crucial in organic chemistry .

Nitrification Inhibition

As part of root exudates, similar compounds have been shown to function as nitrification inhibitors in soil. This application is significant in agriculture to control the conversion of ammonium to nitrate, thus improving nitrogen utilization by plants .

Modulation of Plant Growth

Related compounds have been found to modulate plant growth and root system architecture. Understanding the physiological and molecular mechanisms behind this can lead to the development of new strategies for crop improvement .

Safety and Hazards

The safety data sheets for “Methyl 3-[(4-Methoxyphenyl)amino]propanoate” suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

properties

IUPAC Name

methyl 3-(4-methoxyanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVWXNYKTFBAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-Methoxyphenyl)amino]propanoate

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